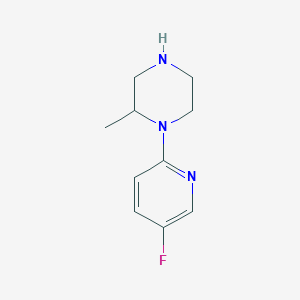

1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Fluoro-2-pyridinyl)ethanone” is a chemical compound with the molecular formula C7H6FNO . It has an average mass of 139.127 Da and a monoisotopic mass of 139.043335 Da .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented in the literature . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .Molecular Structure Analysis

The molecular structure of “1-(5-Fluoro-2-pyridinyl)ethanone” can be found in various databases . The structure of “2-(5-Fluoro-2-pyridinyl)-1-[5-(3-furyl)-2,3-dihydro-1’H-spiro[indene-1,4’-piperidin]-1’-yl]ethanone trifluoroacetate (1:1)” is also available .Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Physical And Chemical Properties Analysis

“1-(5-Fluoro-2-pyridinyl)ethanone” has a density of 1.2±0.1 g/cm3, a boiling point of 193.1±20.0 °C at 760 mmHg, and a flash point of 70.6±21.8 °C .Applications De Recherche Scientifique

5F2MP has been studied for its potential applications in a variety of scientific fields. In chemistry, 5F2MP has been used as a building block for the synthesis of other compounds. In biochemistry, 5F2MP has been studied for its potential use as a drug or in laboratory experiments due to its unique properties. In physiology, 5F2MP has been studied for its potential to be used as a drug or in laboratory experiments due to its unique properties.

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been known to exhibit interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine with its targets.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5F2MP in laboratory experiments include its high purity and its ability to be synthesized in a variety of ways. 5F2MP is also relatively stable, which makes it ideal for use in experiments. However, there are some limitations to using 5F2MP in laboratory experiments. For example, the mechanism of action of 5F2MP is not yet fully understood, which can make it difficult to predict the effects of the compound on the body. Additionally, the biochemical and physiological effects of 5F2MP are not yet fully understood, which can make it difficult to accurately predict the effects of the compound on the body.

Orientations Futures

The potential of 5F2MP is still being explored and there are a number of future directions that could be taken in order to further understand the compound. Some potential future directions include further research into the biochemical and physiological effects of 5F2MP, as well as research into the mechanism of action of the compound. Additionally, further research into the synthesis methods of 5F2MP could be conducted in order to develop more efficient and cost-effective methods of producing the compound. Finally, research into the potential applications of 5F2MP could be conducted in order to explore the potential uses of the compound in a variety of scientific fields.

Méthodes De Synthèse

5F2MP can be synthesized through a variety of methods, including the reaction of 5-fluoro-2-pyridine with 2-methylpiperazine. This reaction is typically conducted in aqueous solution and yields a 95% pure product. Other methods of synthesis include the reaction of 5-fluoro-2-pyridine with 2-methyl-1-piperazine or the reaction of 5-fluoro-2-pyridin-4-ylmethyl-amine with 2-methylpiperazine.

Safety and Hazards

The safety data sheet for “1-(5-Fluoro-2-pyridinyl)ethanone” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Analyse Biochimique

Biochemical Properties

1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom, attached to the pyridine ring, enhances its electron-withdrawing properties, making it less reactive than its chlorinated and brominated analogues . This unique property allows 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine to form stable complexes with enzymes and proteins, influencing their activity and function. The compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .

Cellular Effects

1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been observed to impact gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Molecular Mechanism

The molecular mechanism of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom plays a crucial role in its binding affinity to target proteins and enzymes. By forming hydrogen bonds and hydrophobic interactions, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can inhibit or activate specific enzymes, leading to alterations in biochemical pathways . Furthermore, the compound’s ability to bind to transcription factors and modulate their activity results in changes in gene expression, affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can induce toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and subsequent generation of reactive metabolites . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific dosage levels .

Metabolic Pathways

1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it is processed by cytochrome P450 enzymes . This interaction leads to the formation of reactive metabolites, which can further influence metabolic flux and metabolite levels . Additionally, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been shown to affect the activity of other metabolic enzymes, altering the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes and accumulation in lipid-rich compartments . Once inside the cell, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine can bind to intracellular proteins, influencing its localization and activity . The compound’s distribution within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For example, 1-(5-Fluoro-2-pyridinyl)-2-methylpiperazine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular responses to external stimuli .

Propriétés

IUPAC Name |

1-(5-fluoropyridin-2-yl)-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-8-6-12-4-5-14(8)10-3-2-9(11)7-13-10/h2-3,7-8,12H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVFVDFEACKOBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)

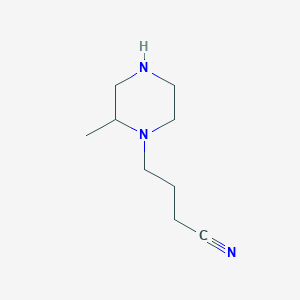

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)